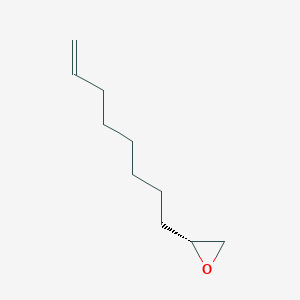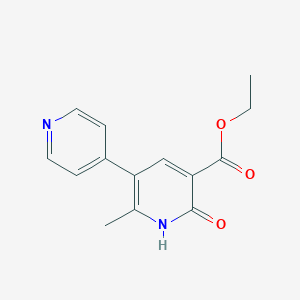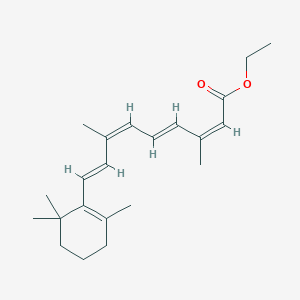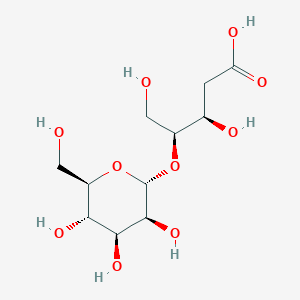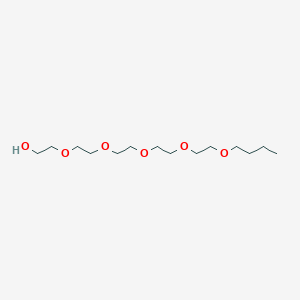![molecular formula C29H18N4O4 B155384 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- CAS No. 1965-82-8](/img/structure/B155384.png)
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] is a synthetic compound that has been widely used in scientific research. It is a potent oxidant that has been used in various biochemical and physiological studies. This compound is synthesized using a specific method that involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the generation of reactive oxygen species (ROS). This compound can react with various biomolecules, including DNA, proteins, and lipids, leading to oxidative damage. The ROS generated by this compound can also activate various signaling pathways that regulate cell growth, proliferation, and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] are dependent on the concentration and exposure time. At low concentrations, this compound can induce oxidative stress and DNA damage, leading to cell death. At higher concentrations, it can induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] in lab experiments is its high potency and specificity. This compound can induce oxidative stress and DNA damage at low concentrations, making it an ideal tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. It can induce cell death and damage various biomolecules, making it important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
The future directions of research involving 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] include exploring its potential use in cancer therapy. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer treatment. Additionally, further studies are needed to explore the potential use of this compound in the synthesis of various organic compounds.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of this reaction is high, and the compound can be purified using standard methods.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] has been used in various scientific research applications. It is a potent oxidant that has been used in studies related to oxidative stress and DNA damage. This compound has also been used in studies related to cancer and apoptosis. Additionally, it has been used in studies related to the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
1965-82-8 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- |
Molekularformel |
C29H18N4O4 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H18N4O4/c34-25-20-14-7-8-15-21(20)26(35)24-22(25)16-9-17-23(24)30-27-31-28(36-18-10-3-1-4-11-18)33-29(32-27)37-19-12-5-2-6-13-19/h1-17H,(H,30,31,32,33) |
InChI-Schlüssel |
LAUUHTWOJVACTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
Andere CAS-Nummern |
1965-82-8 |
Synonyme |
1-[[4,6-Bis(phenoxy)-1,3,5-triazin-2-yl]amino]-9,10-anthracenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



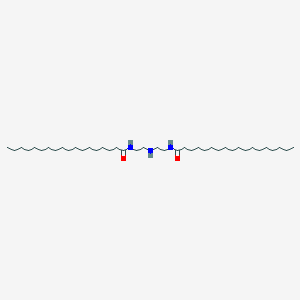

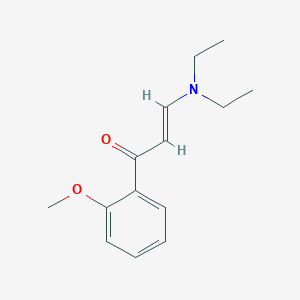

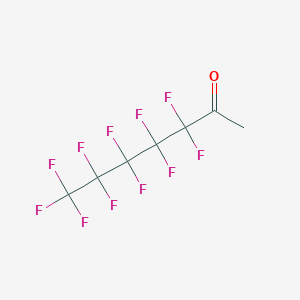
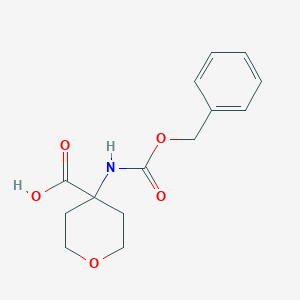
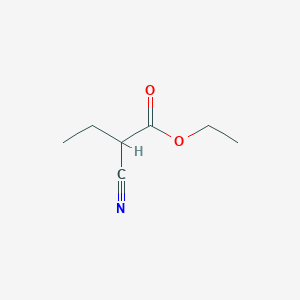
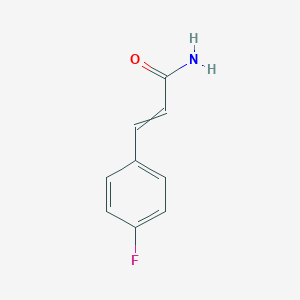
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
